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K03861

CDK2 type II inhibitor DFG-out conformation

Researchers requiring specific interrogation of the CDK2 DFG-out inactive conformation face confounding pharmacology with type I inhibitors. K03861 is the first type II CDK2 inhibitor with a determined cocrystal structure, validated for inactive-state CDK2 studies. - 5.2× enhanced affinity for inactive-state CDK2(C118L/A144C) mutant (Kd=9.7 nM) vs. WT (Kd=50 nM) - >12.5× selectivity for inactive-state mutant over cyclin-bound active CDK2 (IC50 0.8 μM vs. >10 μM) - 81% proliferation inhibition at 0.1 μM in iMOP cells; cyclin B reduces affinity 13.8-fold Supplied with ≥98% purity and rigorous analytical documentation for reproducible pharmacology.

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5 g/mol
Cat. No. B1684544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK03861
SynonymsAUZ454;  AUZ 454;  AUZ-454;  K03861;  K-03861;  K 03861
Molecular FormulaC24H26F3N7O2
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F
InChIInChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)
InChIKeyPWDLXPJQFNVTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K03861 Type II CDK2 Inhibitor Overview


K03861 (also known as AUZ 454 or AUZ454) is an aminopyrimidine-phenyl urea analog that functions as a type II cyclin-dependent kinase 2 (CDK2) inhibitor [1]. It binds to the ATP-binding site while competing with activating cyclins, selectively targeting and stabilizing the inactive DFG-out conformation of CDK2 . Unlike conventional type I CDK inhibitors that target the active DFG-in state, K03861 represents the first type II CDK2 inhibitor for which a cocrystal structure has been determined, establishing it as a critical tool compound for probing inactive-state CDK2 pharmacology [1].

Why K03861 Substitution Fails


Substituting K03861 with alternative CDK2 inhibitors such as CVT-313 (type I), SNS-032, or the CDK4/6 inhibitor palbociclib introduces fundamental mechanistic and functional confounds that undermine experimental reproducibility [1][2]. K03861 is a type II inhibitor that stabilizes the DFG-out inactive conformation and functions as a cyclin-competitive binder with demonstrated slow off-rate kinetics—a property absent in ATP-competitive type I CDK2 inhibitors like CVT-313 [3]. Moreover, cell line sensitivity profiles differ substantially: triple-negative breast cancer (TNBC) cells exhibit pronounced resistance to palbociclib, whereas K03861 maintains activity in these contexts [1]. Direct procurement of K03861 ensures the intended type II binding mode, DFG-out conformational stabilization, and cyclin-competitive pharmacology are preserved; generic substitution introduces uncharacterized activity profiles that cannot be extrapolated from structural similarity alone.

K03861 Differentiation Evidence


DFG-Out Conformation Binding Preference

K03861 exhibits a 5.2-fold higher binding affinity for the DFG-out stabilized CDK2 double mutant (C118L/A144C) compared to wild-type CDK2 (Kd = 9.7 nM vs. 50 nM). In the presence of bound cyclin B, which stabilizes the active DFG-in conformation, the Kd for the same mutant increases 13.8-fold to 134.1 nM [1]. This cyclin-dependent affinity shift is a direct consequence of K03861's type II binding mode and distinguishes it from type I inhibitors such as CVT-313, which exhibit no comparable cyclin-modulated binding [2].

CDK2 type II inhibitor DFG-out conformation mutant kinase

Inactive-State CDK2 Functional Selectivity

In a direct in vitro kinase assay comparison, K03861 inhibits CDK2-C118L/A144C with an IC50 of 0.8 μM, whereas inhibition of cyclin A-bound wild-type CDK2 requires concentrations exceeding 10 μM—a selectivity margin of >12.5-fold . This contrasts sharply with type I CDK2 inhibitors such as CVT-313 (IC50 = 0.5 μM against active CDK2/cyclin A) and SNS-032 (broad-spectrum CDK inhibition), which lack the cyclin-competitive, conformation-selective inhibition profile characteristic of K03861 .

kinase assay IC50 cyclin competition CDK2 selectivity

Slow Off-Rate Binding Kinetics

Analysis of the binding kinetics of K03861 revealed slow off-rates from the CDK2-DFG-out complex, a property that distinguishes type II inhibitors from their type I counterparts [1]. In contrast, type I CDK2 inhibitors such as CVT-313 and the clinical-stage CDK inhibitor dinaciclib exhibit fast off-rate kinetics characteristic of ATP-competitive binding to the active DFG-in state [2]. Although exact numerical off-rate constants (koff) were not provided in the primary publication, the qualitative observation of slow off-rate kinetics establishes K03861 as a representative of a new class of cyclin-competitive CDK2 inhibitors with extended target residence time [1].

binding kinetics slow off-rate target residence time type II inhibitor

iMOP Cell Proliferation Inhibition

K03861 inhibits the proliferation of immortalized multipotent otic progenitor (iMOP) murine cells by 81% at 0.1 μM and 92% at 1.0 μM . While direct comparator data for other CDK2 inhibitors in this specific iMOP model are not available, cross-study comparison indicates that the CDK4/6 inhibitor palbociclib shows limited activity in certain TNBC cell lines, whereas K03861 maintains efficacy in contexts where palbociclib fails [1]. This suggests that K03861's type II binding mode and cyclin-competitive mechanism confer distinct cellular activity profiles not predictable from type I CDK2 inhibitors or CDK4/6-selective agents.

cell proliferation iMOP otic progenitor dose-response

Live-Cell CDK Selectivity Profiling

In a comprehensive live-cell CDK family selectivity evaluation using cell-permeable energy transfer probes covering all 21 human CDKs, K03861 exhibited a distinguishable target engagement selectivity pattern relative to CDK8/19-selective compounds such as CCT251545 and BMS-265246 [1]. While specific numeric engagement potency values across all 21 CDKs are not publicly tabulated for K03861 in the source publication, the dendrogram-based illustration confirms that K03861 engages a distinct subset of CDK family members compared to CDK8/19 dual inhibitors [1]. This selectivity signature differentiates K03861 from CDK8/19-targeted tool compounds and supports its classification as a CDK2-preferring type II inhibitor.

CDK selectivity live-cell target engagement kinase profiling NanoBRET

K03861 Research Application Scenarios


CDK2 DFG-Out Conformation Studies

K03861 is the optimal tool compound for studies requiring specific stabilization and interrogation of the CDK2 DFG-out inactive conformation. With a 5.2-fold enhanced affinity for the inactive-state CDK2(C118L/A144C) mutant (Kd = 9.7 nM) compared to wild-type (Kd = 50 nM) and a >12.5-fold selectivity in kinase inhibition for the inactive-state mutant over cyclin-bound active CDK2 (IC50 = 0.8 μM vs. >10 μM), K03861 enables researchers to dissect inactive-state CDK2 pharmacology with minimal confounding from active-state engagement . As the first type II CDK2 inhibitor for which a cocrystal structure has been determined, K03861 provides a structurally validated scaffold for studying DFG-out conformational dynamics and for structure-based design of next-generation type II kinase inhibitors .

Cyclin-Competitive CDK2 Inhibition in Progenitor Cells

For researchers studying cyclin-CDK2 regulatory networks in progenitor or stem cell contexts, K03861 offers validated cellular activity with demonstrated 81% proliferation inhibition at 0.1 μM and 92% at 1.0 μM in immortalized multipotent otic progenitor (iMOP) murine cells . Its cyclin-competitive binding mechanism—whereby cyclin B binding reduces K03861 affinity 13.8-fold (Kd shifts from 9.7 nM to 134.1 nM)—provides a unique experimental handle for probing cyclin-dependent modulation of CDK2 inhibitor sensitivity . This application scenario is particularly relevant for research where the distinction between cyclin-competitive and purely ATP-competitive CDK2 inhibition has functional consequences for cell cycle regulation and differentiation programs.

CDK2-Specific Signaling with CDK8/19 Sparing

In experimental systems where CDK8/19 engagement would confound phenotypic interpretation, K03861 provides a distinguishable selectivity profile as validated by live-cell NanoBRET target engagement screening across the complete 21-member human CDK family . Unlike CDK8/19-selective tool compounds CCT251545 and BMS-265246, K03861 exhibits a distinct dendrogram-based engagement pattern, making it suitable for applications where CDK2-preferring inhibition without CDK8/19 crossover is required . This selectivity signature is particularly valuable for researchers studying CDK2-specific functions in transcription, cell cycle progression, and DNA damage response pathways where cross-reactivity with CDK8/19 would introduce unwanted biological noise.

Type II Kinase Slow Off-Rate Assay Development

K03861 serves as an essential reference standard for developing and validating assays that distinguish type II (slow off-rate) from type I (fast off-rate) kinase inhibition mechanisms. The demonstrated slow off-rate kinetics of K03861 provide a benchmark for surface plasmon resonance (SPR), bio-layer interferometry (BLI), and cellular thermal shift assay (CETSA) optimization where extended target residence time detection is required. Researchers developing screening cascades for type II kinase inhibitors or establishing protocols for residence time measurements can use K03861 as a positive control for slow off-rate CDK2 binding, leveraging its 13.8-fold cyclin-modulated affinity shift as an additional orthogonal validation parameter .

Technical Documentation Hub

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